(R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives It features an alanine backbone with a furan ring attached to the central carbon instead of the usual methyl group found in alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride typically involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the efficient production of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride include triflic acid (TfOH) for hydroarylation and other electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroarylation with arenes under superelectrophilic activation conditions yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives .
Scientific Research Applications
®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amino acid backbone allow it to participate in various biochemical reactions, influencing pathways related to hormone secretion, energy metabolism, and nervous system function .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(furan-2-yl)propanoic acid: This compound is similar in structure but lacks the hydrochloride component.
3-Aryl-3-(furan-2-yl)propanoic acid derivatives: These compounds have similar furan and propanoic acid structures but differ in the aryl group attached.
Uniqueness
®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is unique due to its specific combination of an alanine backbone with a furan ring and the presence of the hydrochloride component.
Properties
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNOKUHDOIBK-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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